[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride is systematically identified using IUPAC rules. Its name derives from the cyclopropane core substituted with a 4-chloro-2-fluorophenyl group and a methanamine moiety, with a hydrochloride counterion. The parent amine ([1-(4-chloro-2-fluorophenyl)cyclopropyl]methanamine, CID 75537412) is protonated at the primary amine group to form the hydrochloride salt (CID 75537411). Key identifiers include:
Systematic naming adheres to positional numbering for substituents on the phenyl ring (chloro at position 4, fluoro at position 2), with the cyclopropane ring directly attached to the phenyl group.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₀H₁₂Cl₂FN , with a calculated molecular weight of 236.11 g/mol . The hydrochloride salt adds a chloride ion (Cl⁻) to the protonated amine, contributing to its ionic character. A breakdown of composition is provided below:
| Component | Contribution to Molecular Weight (g/mol) |
|---|---|
| C₁₀H₁₁ClFN | 199.65 (parent amine) |
| HCl | 36.46 (hydrochloride counterion) |
| Total | 236.11 |
The chlorine and fluorine atoms account for 30.1% of the molecular weight, emphasizing the compound’s halogen-rich nature.
X-ray Crystallographic Data and Cyclopropane Ring Geometry
X-ray crystallographic studies of related cyclopropane derivatives reveal critical insights into bond lengths and angles. For [1-(4-chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride:
- Cyclopropane Ring Geometry :
- C–C Bond Lengths : 1.50–1.54 Å, shorter than typical single bonds (1.54 Å in ethane) due to bent σ-bonds.
- Bond Angles : ~60°, consistent with cyclopropane’s inherent angle strain (27.6 kcal/mol).
- Substituent Effects : The 4-chloro-2-fluorophenyl group induces positive bond-length asymmetry , lengthening the distal C–C bond opposite the substituent (by 0.02–0.04 Å).
| Parameter | Value | Source |
|---|---|---|
| C–C Bond Length | 1.508–1.553 Å | |
| C–C–C Bond Angle | 60° | |
| Distal Bond Elongation | +0.03 Å |
Halogen substituents (Cl, F) withdraw electron density from the cyclopropane ring’s 1e'' orbitals, stabilizing the distorted geometry.
Conformational Analysis via Computational Modeling (DFT/NMR)
Density functional theory (DFT) and NMR studies elucidate the compound’s conformational preferences:
- Cyclopropane Rigidity : The ring’s planar structure restricts free rotation, favoring a single dominant conformation.
- Amino Group Orientation : The methanamine group adopts an equatorial position relative to the phenyl ring to minimize steric clashes.
- Electronic Effects : Fluorine’s electronegativity (χ = 4.0) polarizes adjacent bonds, reducing the amine’s pKa (~7.35 for trans-isomers vs. ~8.50 in non-fluorinated analogs).
DFT-optimized structures show hyperconjugative interactions between σ(C–N) and σ*(C–F) orbitals, stabilizing the trans configuration.
Comparative Structural Features with Related Cyclopropylamine Derivatives
Comparative analysis highlights distinct structural and electronic properties:
The 4-chloro-2-fluorophenyl group enhances electron-withdrawing effects , increasing ring strain and reducing amine basicity compared to non-halogenated analogs.
Properties
IUPAC Name |
[1-(4-chloro-2-fluorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURWQVZVEZYRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmacological agent. Its structural motifs suggest possible interactions with biological targets, making it a candidate for drug development:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through mechanisms such as the inhibition of glutathione peroxidase 4 (GPX4), leading to ferroptosis—a regulated form of cell death characterized by oxidative damage .
- Neuropharmacology : The compound may act as a selective agonist for serotonin receptors, particularly the 5-HT(2C) receptor, which is implicated in mood regulation and appetite control. This suggests potential applications in treating psychiatric disorders .
The biological activity of 1-(4-Chloro-2-fluorophenyl)cyclopropylmethanamine hydrochloride has been documented in several studies:
- Mechanism of Action : The compound's mechanism likely involves binding to specific receptors or enzymes, influencing various cellular pathways. For example, its interaction with GPX4 has been highlighted as a critical factor in its anticancer effects .
-
Case Studies :
- A study demonstrated that analogs of this compound could significantly inhibit tumor growth in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to existing treatments .
- Another investigation focused on its neuropharmacological effects, revealing potential benefits in modulating serotonin levels and improving mood-related symptoms .
Mechanism of Action
The mechanism of action of [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events .
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)cyclopropyl]methanamine hydrochloride
- [1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride
- [1-(4-Bromophenyl)cyclopropyl]methanamine hydrochloride
Comparison: Compared to these similar compounds, [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This dual substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct in its chemical and biological properties .
Biological Activity
[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride is a synthetic compound with potential applications in pharmacology, particularly in the treatment of various neurological and psychiatric disorders. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Chemical Formula : C₁₀H₁₂ClF·ClH
- Molecular Weight : 236.11 g/mol
- CAS Number : 1417635-37-0
- Melting Point : 192–198 °C
The biological activity of [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride is primarily associated with its interaction with neurotransmitter receptors, particularly the serotonin receptor family. Research indicates that compounds with similar structures often act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and anxiety levels.
Biological Activity Overview
The compound has been studied for its effects on:
- Serotonin Receptors : It may exhibit selective agonistic activity at the 5-HT_2C receptor, which is implicated in appetite regulation and mood disorders.
- Neurotransmission : By modulating neurotransmitter release, it could potentially alleviate symptoms associated with depression and anxiety.
Case Studies
- Study on Serotonergic Activity :
- Behavioral Studies :
In Vitro Studies
Recent in vitro studies have focused on the cytotoxic effects of related compounds on cancer cell lines:
- MCF-7 Cell Line : Compounds exhibited IC50 values indicating effective inhibition of cell proliferation, suggesting potential applications in oncology .
| Compound | Target Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.78 |
| [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride | MCF-7 | TBD |
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. The presence of halogen substituents may influence both efficacy and toxicity.
Q & A
Q. What are the recommended synthetic routes for [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride, and how can intermediates be characterized?
A common approach involves cyclopropanation of a pre-functionalized aromatic precursor. For example, a vinyl or allyl intermediate attached to the 4-chloro-2-fluorophenyl group can undergo cyclopropanation using diiodomethane and a zinc-copper couple (Simmons-Smith reaction). The resulting cyclopropyl derivative is then functionalized to introduce the methanamine group via reductive amination or nucleophilic substitution. Key intermediates should be characterized using:
- NMR spectroscopy (¹H/¹³C) to confirm cyclopropane ring formation (characteristic δ 0.5–1.5 ppm protons) and amine group integration .
- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography (if crystalline) for unambiguous structural confirmation, as demonstrated for structurally related cyclopropylamine derivatives .
Q. What analytical methods are critical for assessing the purity of this compound, and how are impurities identified?
Impurity profiling requires orthogonal techniques:
- HPLC-UV/ELSD with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar and non-polar impurities .
- LC-MS/MS to identify impurity structures, leveraging fragmentation patterns (e.g., loss of HCl or cyclopropane ring cleavage).
- NMR to detect residual solvents or stereochemical impurities.
Reference standards for common impurities (e.g., dehalogenated byproducts or incomplete cyclopropanation intermediates) should be synthesized and cross-referenced .
Q. How should researchers evaluate the compound’s stability under various storage and experimental conditions?
Design accelerated stability studies:
- Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC and track loss of parent compound.
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation products.
- Hydrolytic stability : Test in buffered solutions (pH 1–10) at 37°C. Amine hydrochlorides are prone to hydrolysis in basic conditions, releasing free amine and HCl .
Store the compound in airtight, light-resistant containers at –20°C under inert atmosphere to minimize decomposition.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or pKa values)?
Discrepancies often arise from solvent effects, conformational flexibility, or protonation state. Strategies include:
- DFT calculations with implicit solvent models (e.g., SMD) to refine NMR shift predictions. Compare computed vs. experimental ¹H/¹³C shifts for the cyclopropane ring and aromatic protons .
- pH-dependent NMR to experimentally determine pKa of the amine group. Titrate in D2O or DMSO-d6 and monitor chemical shift changes.
- Molecular dynamics (MD) simulations to assess conformational averaging, which may explain broadened NMR signals .
Q. What strategies are effective for developing a scalable synthetic route while minimizing genotoxic impurities (GTIs)?
- Risk assessment : Identify potential GTIs (e.g., alkyl chlorides, aromatic amines) using computational tools (e.g., DEREK Nexus).
- Process optimization : Replace dichloromethane or chloroform with greener solvents (e.g., cyclopentyl methyl ether) in cyclopropanation steps.
- In-process control (IPC) : Use real-time FTIR or Raman spectroscopy to monitor reaction completion and intermediate purity .
- Purification : Employ recrystallization or chromatography to remove GTIs below thresholds (e.g., ICH M7 guidelines).
Q. How can the compound’s biological activity be systematically explored, and what assays are suitable for target validation?
- Receptor binding assays : Screen against GPCRs or ion channels using radioligand displacement (e.g., ³H-labeled antagonists).
- Enzyme inhibition : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric or colorimetric assays.
- Cellular toxicity : Use MTT or LDH assays in hepatocyte or neuronal cell lines to assess IC50 values.
- In silico docking : Model interactions with targets like serotonin transporters (SERT) to prioritize experimental assays .
Q. How should researchers address conflicting data in solubility and permeability studies?
- Solubility : Compare shake-flask (equilibrium) vs. kinetic solubility (nephelometry) in biorelevant media (FaSSIF/FeSSIF). Amine hydrochlorides often show pH-dependent solubility, with higher solubility in acidic conditions .
- Permeability : Use parallel artificial membrane permeability assay (PAMPA) and Caco-2 models. Discrepancies may arise from active transport or efflux mechanisms.
- Counterion effects : Test alternative salts (e.g., sulfate, citrate) to improve bioavailability if hydrochloride form underperforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
